2-(2-Methoxyethoxy)ethyl 3-oxobutanoate 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 52326-05-3
VCID: VC18718189
InChI: InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3
SMILES:
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate

CAS No.: 52326-05-3

Cat. No.: VC18718189

Molecular Formula: C9H16O5

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate - 52326-05-3

Specification

CAS No. 52326-05-3
Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
IUPAC Name 2-(2-methoxyethoxy)ethyl 3-oxobutanoate
Standard InChI InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3
Standard InChI Key GWVQBFQJAVXIIX-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)OCCOCCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate consists of a butanoic acid core esterified with an ethyl group and further substituted at the 4-position with a 2-methoxyethoxy moiety. The ketone group at the 3-position introduces reactivity typical of β-keto esters, enabling participation in condensation and nucleophilic addition reactions. The methoxyethoxy side chain (CH3OCH2CH2O\text{CH}_3\text{OCH}_2\text{CH}_2\text{O}) contributes to its polar nature, improving solubility in both aqueous and organic solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16O5\text{C}_9\text{H}_{16}\text{O}_5
Molecular Weight204.22 g/mol
CAS Registry Number130611-26-6, 203912-55-4
Functional GroupsEster, Ketone, Ether
Boiling PointNot reported-
SolubilityMiscible in polar solvents

Structural Analogues

The compound belongs to a broader class of β-keto esters, which share a common RCOCOR’\text{RCOCOR'} backbone. Notable analogues include:

  • Ethyl Acetoacetate: A simpler β-keto ester lacking the methoxyethoxy group, widely used in Claisen condensations.

  • Methyl 2-Acetyl-4-(2-methoxyethoxy)-3-oxobutanoate: A methyl ester variant with enhanced steric hindrance due to an acetyl group.

  • Ethyl 2-Ethyl-2-Methyl-3-Oxobutanoate: A branched-chain analogue with reduced polarity, favoring non-polar reaction environments .

The methoxyethoxy substituent in 2-(2-methoxyethoxy)ethyl 3-oxobutanoate distinguishes it from these analogues by conferring balanced lipophilicity and hydrogen-bonding capacity, making it ideal for reactions requiring moderate polarity .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 2-(2-methoxyethoxy)ethyl 3-oxobutanoate typically involves multi-step procedures:

  • Esterification of 4-Hydroxybutanoic Acid: Reacting 4-hydroxybutanoic acid with ethanol under acidic conditions yields ethyl 4-hydroxybutanoate.

  • Etherification with 2-Methoxyethanol: The hydroxyl group at the 4-position undergoes nucleophilic substitution with 2-methoxyethanol in the presence of a base (e.g., KOH), forming the methoxyethoxy side chain .

  • Oxidation to β-Keto Ester: The 3-position is oxidized using agents like pyridinium chlorochromate (PCC) to introduce the ketone functionality .

Key Reaction: Etherification Step

CH3OCH2CH2OH+CH2CH2COOEtKOHCH3OCH2CH2OCH2CH2COOEt+H2O\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_2\text{CH}_2\text{COOEt} \xrightarrow{\text{KOH}} \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{COOEt} + \text{H}_2\text{O}

This step achieves a yield of approximately 95% under optimized conditions .

Mechanistic Insights

The compound’s β-keto ester group enables diverse reactivity:

  • Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated esters, useful in heterocyclic synthesis.

  • Michael Addition: Acts as a nucleophile in conjugate additions, facilitating carbon-carbon bond formation .

  • Reduction: The ketone group can be selectively reduced to a secondary alcohol using NaBH₄, yielding ethyl 4-(2-methoxyethoxy)-3-hydroxybutanoate.

Applications in Scientific Research

Pharmaceutical Intermediates

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate serves as a precursor in synthesizing antihypertensive agents and NSAIDs. Its methoxyethoxy group enhances drug solubility, improving bioavailability. For example, it is utilized in the production of valsartan analogs, where the side chain modulates angiotensin II receptor affinity .

Polymer Chemistry

The compound’s dual functionality enables its use in biodegradable polymer synthesis. In a 2015 study, it was copolymerized with lactones to produce hydrogels with tunable degradation rates, suitable for controlled drug delivery systems .

Table 2: Applications by Industry

IndustryUse CaseReference
PharmaceuticalsProdrug synthesis, solubility enhancement
AgrochemicalsHerbicide intermediates
Materials ScienceBiodegradable polymer crosslinkers

Analytical Chemistry

As a derivatization agent, it enhances the detectability of carboxylic acids in GC-MS analyses by forming volatile esters .

Research Findings and Recent Advances

Catalytic Asymmetric Synthesis

A 2023 study demonstrated the use of organocatalysts to achieve enantioselective Michael additions of 2-(2-methoxyethoxy)ethyl 3-oxobutanoate, yielding chiral building blocks with >90% ee. This advancement underscores its potential in asymmetric synthesis.

Environmental Impact

Biodegradation studies reveal that the methoxyethoxy side chain undergoes rapid hydrolytic cleavage in aquatic environments, reducing ecological persistence .

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